

A Comprehensive Technical Guide to the Physical Properties of Diantimony Trioxide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diantimony trioxide (Sb₂O₃), also known as antimony (III) oxide, is an inorganic compound of significant industrial and research interest. It exists primarily in two crystalline polymorphic forms: the cubic α-form, senarmontite, and the orthorhombic β-form, valentinite.[1] Senarmontite is the stable form at temperatures below 570 °C, while valentinite is the more stable form at higher temperatures.[2] This technical guide provides a detailed overview of the core physical properties of **diantimony** trioxide, outlines the experimental methodologies for their determination, and explores the compound's impact on cellular signaling pathways.

Core Physical Properties

The physical characteristics of **diantimony** trioxide are crucial for its application and handling. These properties can vary depending on the crystalline form. A summary of the key quantitative data is presented in the tables below.

General Properties



Property	Value	Source
Molecular Formula	Sb ₂ O ₃	[3]
Molar Mass	291.52 g/mol	[4][5]
Appearance	White, odorless crystalline powder	[3][6]
Melting Point	655-656 °C	[3][4][5][7][8][9]
Boiling Point	1425-1550 °C (sublimes)	[3][4][7][9]
Vapor Pressure	1 mm Hg at 574 °C	[10]

Crystal-Specific Properties

Property	Senarmontite (α- form)	Valentinite (β-form)	Source
Crystal System	Cubic	Orthorhombic	[2]
Density	5.20 - 5.25 g/cm ³	5.67 - 5.7 g/cm ³	[3][9][11]
Refractive Index (n_D)	2.087	2.18 - 2.35	[3][12]

Solubility Profile

Solvent	Solubility	Source
Water	Very slightly soluble (370 \pm 37 μ g/L at ~22 °C)	[9]
Ethanol & Dilute Acids	Slightly soluble	[3]
Concentrated HCI, Oxalic Acid, Tartaric Acid	Soluble	[3]
Alkali Hydroxide Solutions	Soluble (forms antimonites)	[3][13]
Organic Solvents	Insoluble	[3]

Experimental Protocols for Property Determination



Accurate determination of the physical properties of **diantimony** trioxide is essential for quality control and research applications. The following sections describe the general experimental methodologies employed for these measurements.

Melting Point Determination

The melting point of **diantimony** trioxide is typically determined using the capillary method.

- Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature at which the solid transitions to a liquid is observed.
- Apparatus: Melting point apparatus (e.g., Büchi M-565 or similar), capillary tubes, thermometer.
- Procedure:
 - A small amount of finely powdered diantimony trioxide is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. For pure substances, this range should be narrow.

Boiling Point Determination

Due to its high boiling point and tendency to sublime, the boiling point of **diantimony** trioxide is determined under specific conditions.

- Principle: The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is measured.
- Apparatus: High-temperature distillation apparatus, inert atmosphere setup (e.g., nitrogen or argon gas flow), thermocouple.



Procedure:

- A sample of diantimony trioxide is placed in a flask designed for high-temperature distillation.
- The system is purged with an inert gas to prevent oxidation.
- The sample is heated, and the temperature of the vapor is measured with a thermocouple placed just below the side arm of the distillation head.
- The temperature at which a steady stream of condensate is observed is recorded as the boiling point.

Density Measurement

The density of **diantimony** trioxide powder is most commonly determined using gas pycnometry.

- Principle: This method measures the volume of a solid by displacing an inert gas (typically helium) in a calibrated chamber. The density is then calculated from the measured volume and the known mass of the sample.
- Apparatus: Gas pycnometer, analytical balance.

Procedure:

- A known mass of **diantimony** trioxide is weighed and placed in the sample chamber of the pycnometer.
- The chamber is sealed and purged with helium to remove any adsorbed gases from the powder surface.
- The volume of the sample is determined by measuring the pressure change when the gas is expanded into a reference chamber of known volume.
- The density is calculated by dividing the mass of the sample by its measured volume.

Solubility Determination



The aqueous solubility of the sparingly soluble **diantimony** trioxide is determined by the shakeflask method followed by quantitative analysis.

- Principle: An excess of the solid is equilibrated with the solvent until the solution is saturated.
 The concentration of the dissolved solid in the filtered solution is then measured.
- Apparatus: Temperature-controlled shaker bath, analytical balance, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Procedure:

- An excess amount of diantimony trioxide is added to a known volume of purified water in a sealed flask.
- The flask is agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Aliquots of the suspension are withdrawn and filtered through a fine-pore filter to remove undissolved solids.
- The concentration of antimony in the filtrate is determined using a sensitive analytical technique like ICP-MS.
- The solubility is expressed in mass per unit volume (e.g., mg/L).

Crystal Structure Determination

The crystal structures of the senarmontite and valentinite polymorphs are determined by X-ray diffraction (XRD).

- Principle: A beam of X-rays is directed at a crystalline sample. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is unique to that crystal structure.
- Apparatus: X-ray diffractometer (single-crystal or powder).
- Procedure:

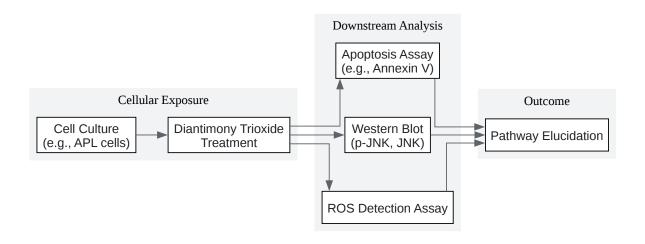


- A single crystal or a finely ground powder of diantimony trioxide is mounted in the diffractometer.
- The sample is irradiated with monochromatic X-rays at various angles.
- The intensities and angles of the diffracted X-rays are recorded.
- This data is used to determine the unit cell dimensions and the arrangement of atoms
 within the crystal lattice. The crystal structure of orthorhombic valentinite has been refined
 using three-dimensional single-crystal X-ray diffractometer data.[14]

Cellular Signaling and Logical Relationships

Exposure to **diantimony** trioxide has been shown to induce cellular stress and impact signaling pathways, which is of particular interest in toxicology and drug development. A key mechanism of its toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the c-Jun N-terminal kinase (JNK) pathway.

Experimental Workflow for Investigating Cellular Impact



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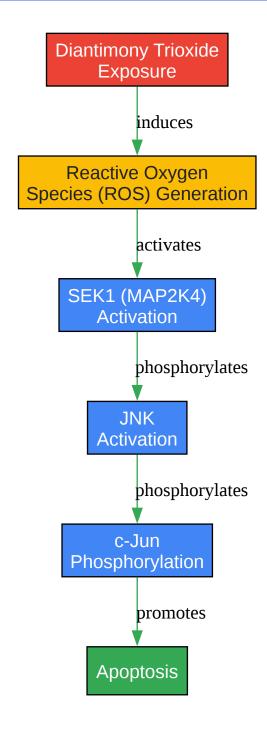


Caption: Experimental workflow for studying **diantimony** trioxide's cellular effects.

Diantimony Trioxide-Induced MAPK/JNK Signaling Pathway

Chronic exposure to **diantimony** trioxide can exacerbate MAPK signaling.[15][16] The generation of ROS appears to be a critical initiating event.[17] This oxidative stress leads to the activation of upstream kinases, such as SEK1 (also known as MAP2K4), which in turn phosphorylates and activates JNK.[17] Activated JNK can then translocate to the nucleus and phosphorylate transcription factors like c-Jun, leading to the expression of genes involved in apoptosis (programmed cell death).[17]





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Caption: Simplified signaling pathway of **diantimony** trioxide-induced apoptosis.

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